

Nudifloside D chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nudifloside D**
Cat. No.: **B1164390**

[Get Quote](#)

An In-depth Technical Guide to Nudifloside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside D is a naturally occurring secoiridoid glucoside isolated from the leaves of *Jasminum nudiflorum*, a plant species belonging to the Oleaceae family. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, and compounds from *Jasminum* species have been traditionally used in folk medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **Nudifloside D**, based on available scientific literature.

Chemical Structure and Properties

Nudifloside D is a complex molecule with the molecular formula C₂₇H₄₂O₁₃. Its structure is characterized by a secoiridoid aglycone linked to a glucose moiety. The detailed chemical identifiers and properties are summarized in the tables below.

Chemical Identifiers

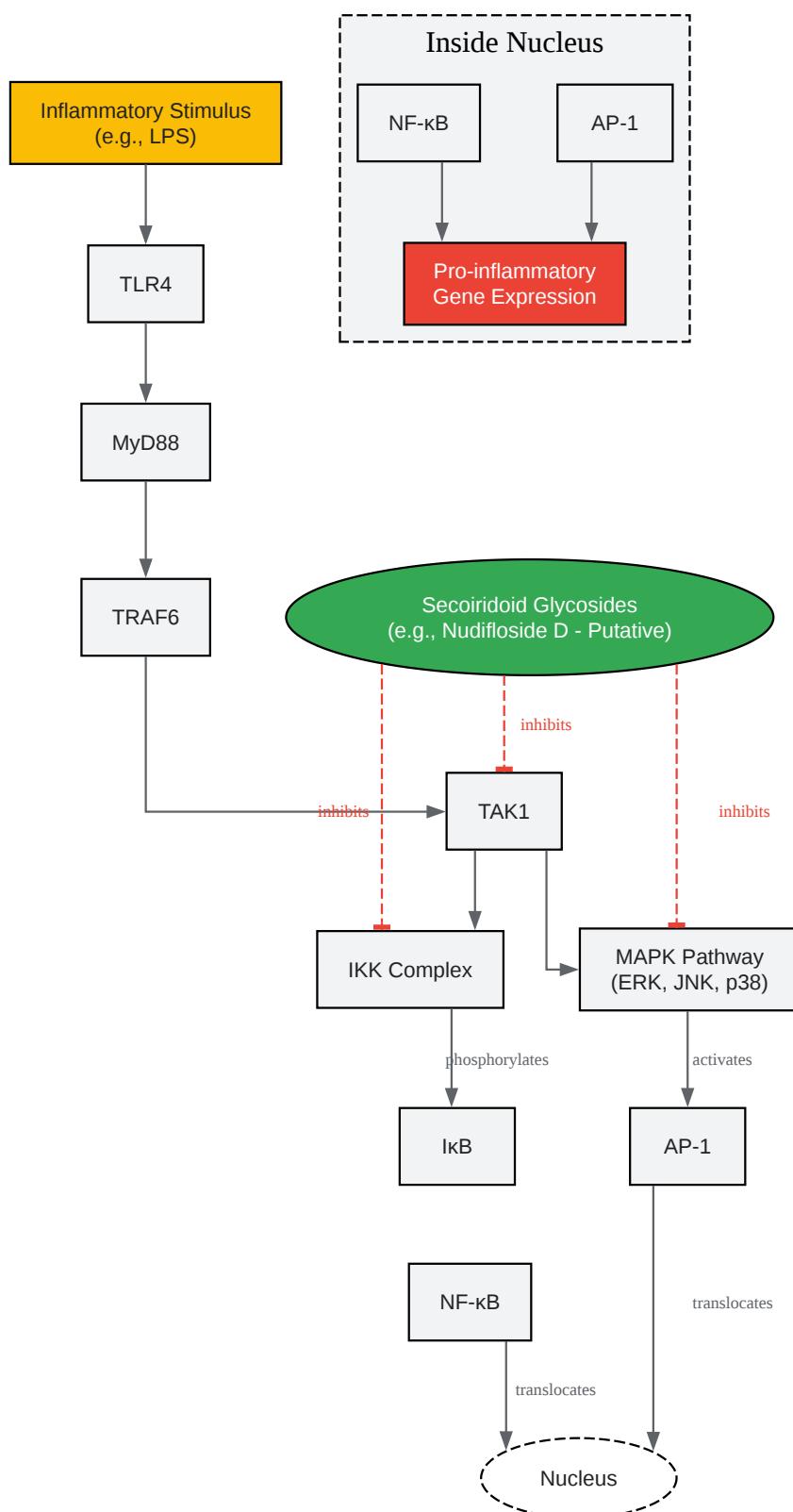
Identifier	Value
IUPAC Name	methyl (4S,5R,6S)-4-[2-[(2S,3S,4R,5R)-5-[(R)-butan-2-yl]-3,4-dihydroxy-oxan-2-yl]acetyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-4H-pyran-5-carboxylate
CAS Number	454212-54-5
Molecular Formula	C ₂₇ H ₄₂ O ₁₃
Molecular Weight	574.62 g/mol
InChI	InChI=1S/C ₂₇ H ₄₂ O ₁₃ /c1-5-14-15(7-20(31)37-10-16-12(2)6-18(30)21(16)13(3)8-28)17(25(35)36-4)11-38-26(14)40-27-24(34)23(33)22(32)19(9-29)39-27/h5,11-13,15-16,18-19,21-24,26-30,32-34H,6-10H2,1-4H3/b14-5+/t12-,13-,15-,16+,18-,19+,21-,22+,23-,24+,26-,27-/m0/s1
InChIKey	HMVRPFGHXCDNLO-CFIFTEHKSA-N
SMILES	C/C=C/1--INVALID-LINK--OC)C=O[C@H]1O[C@H]2--INVALID-LINK--CO)O)O)">C@HCC(=O)O[C@H]3C--INVALID-LINK--CO)O3">C@HC

Physicochemical Properties

Property	Value	Source
Physical State	Oil/Liquid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Note: Specific quantitative data for melting point, boiling point, and solubility of **Nudifloside D** are not readily available in the reviewed literature. The physical state is reported by a commercial supplier.

Biological Activity and Signaling Pathways


While specific biological activity data for **Nudifloside D** is limited, the broader class of secoiridoid glucosides from *Jasminum* species has been reported to possess various pharmacological effects, primarily antioxidant and anti-inflammatory activities.[2][3]

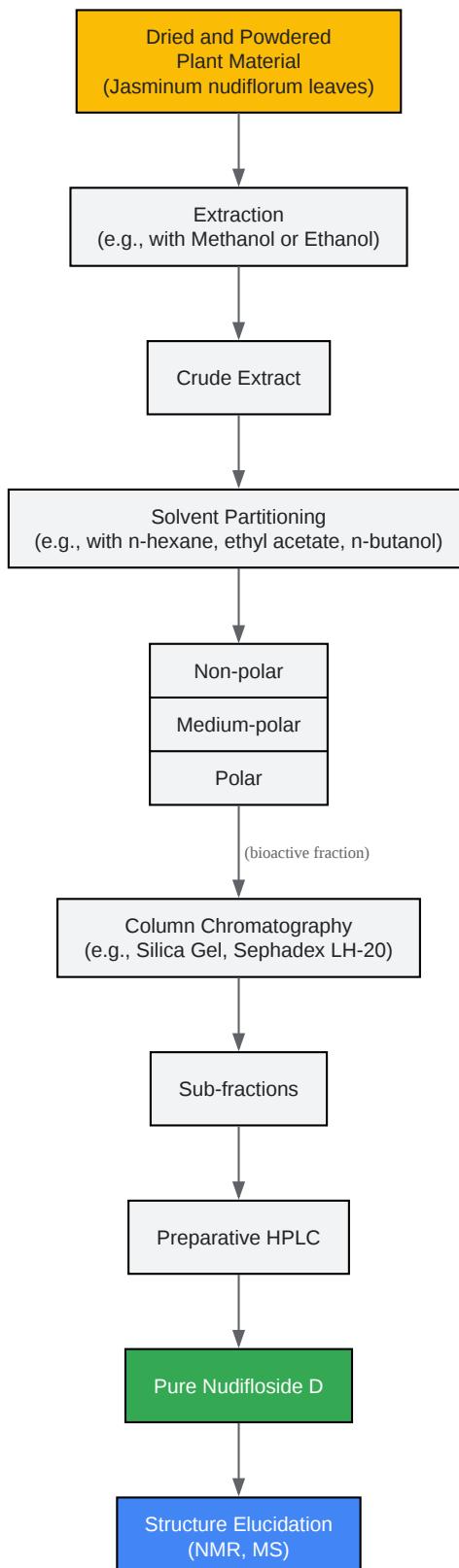
Potential Signaling Pathways

Secoiridoid glycosides have been shown to modulate key inflammatory signaling pathways. Although not yet demonstrated specifically for **Nudifloside D**, related compounds are known to exert their anti-inflammatory effects through the inhibition of pro-inflammatory mediators.[4] This is often achieved by targeting pathways such as:

- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Secoiridoids can prevent the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]
- MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: These compounds can also interfere with the MAPK cascade, which plays a crucial role in inflammation and other cellular processes.[5]

A generalized diagram of potential anti-inflammatory signaling pathways modulated by secoiridoid glycosides is presented below.

[Click to download full resolution via product page](#)


Caption: Putative Anti-Inflammatory Signaling Pathways Modulated by Secoiridoid Glycosides.

Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of **Nudifloside D** are not extensively published. However, general methodologies for the extraction and purification of secoiridoid glucosides from *Jasminum* species can be adapted.

General Isolation and Purification Workflow

A typical workflow for the isolation of secoiridoid glucosides from plant material is outlined below.

[Click to download full resolution via product page](#)

Caption: General Workflow for the Isolation of Secoiridoid Glycosides.

Methodology Details (General):

- Extraction: The dried and powdered leaves of *Jasminum nudiflorum* are typically extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
- Column Chromatography: The fraction showing the desired biological activity (often the ethyl acetate or n-butanol fraction for secoiridoids) is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative HPLC to isolate the pure compound.
- Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).^[6]

Conclusion

Nudifloside D is a secoiridoid glucoside with a well-defined chemical structure. While specific data on its physical properties and biological activities are currently scarce, its chemical class suggests potential for antioxidant and anti-inflammatory effects, likely through the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the pharmacological profile of **Nudifloside D** and to develop standardized protocols for its isolation and biological evaluation. This would be a crucial step in assessing its potential for drug development and other therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinivex.com [clinivex.com]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nine new secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nudifloside D chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164390#nudifloside-d-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com